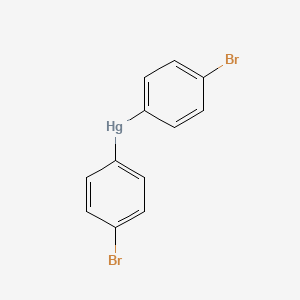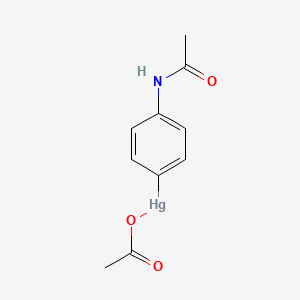
4-Acetamidophenylmercuric acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamidophenylmercuric acetate is an organomercurial compound with the chemical formula C10H11HgNO3. It is known for its applications in experimental biology and chemistry, particularly as a thiol-blocking reagent and an activator of matrix metalloproteinases and collagenase proteolytic enzymes .
Méthodes De Préparation
The synthesis of 4-Acetamidophenylmercuric acetate typically involves the reaction of 4-acetamidophenol with mercuric acetate. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring purity and yield optimization .
Analyse Des Réactions Chimiques
4-Acetamidophenylmercuric acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different mercury-containing compounds.
Reduction: Reduction reactions can convert it back to 4-acetamidophenol and other mercury species.
Substitution: It can participate in substitution reactions where the acetate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Acetamidophenylmercuric acetate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It serves as a thiol-blocking reagent, which is crucial in studying protein functions and enzyme activities.
Medicine: It is used in the activation of matrix metalloproteinases and collagenase, which are important in tissue remodeling and wound healing.
Industry: It finds applications in the production of various chemical intermediates and as a preservative in some formulations
Mécanisme D'action
The mechanism of action of 4-Acetamidophenylmercuric acetate involves its interaction with thiol groups in proteins and enzymes. By binding to these thiol groups, it can inhibit or activate specific enzymatic activities. For example, it activates matrix metalloproteinases by reacting with cysteines at the amino terminal domains that bind zinc, near the enzyme’s active site .
Comparaison Avec Des Composés Similaires
4-Acetamidophenylmercuric acetate can be compared with other organomercurial compounds such as:
4-Aminophenylmercuric acetate: Similar in structure but with an amino group instead of an acetamido group.
Phenylmercury acetate: Lacks the acetamido group and has different reactivity and applications.
4-Chloromercuribenzoic acid: Another organomercurial compound used as a protease inhibitor.
The uniqueness of this compound lies in its specific functional groups that confer distinct reactivity and applications, particularly in biological systems .
Propriétés
Numéro CAS |
7299-21-0 |
|---|---|
Formule moléculaire |
C10H11HgNO3 |
Poids moléculaire |
393.79 g/mol |
Nom IUPAC |
(4-acetamidophenyl)-acetyloxymercury |
InChI |
InChI=1S/C8H8NO.C2H4O2.Hg/c1-7(10)9-8-5-3-2-4-6-8;1-2(3)4;/h3-6H,1H3,(H,9,10);1H3,(H,3,4);/q;;+1/p-1 |
Clé InChI |
UDYKDYMZMJBIQA-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)[Hg]OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


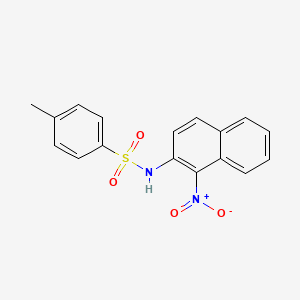
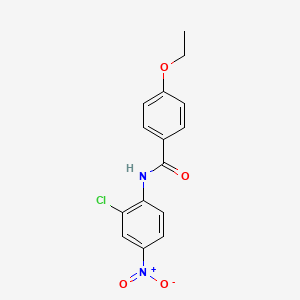



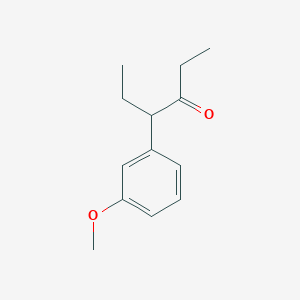
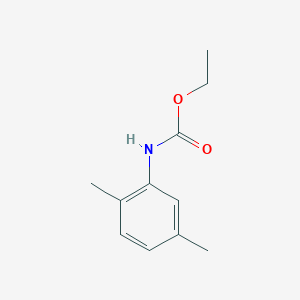
![2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid](/img/structure/B11957887.png)





